molecular formula C29H36N8O9 B15142071 ADH-6

ADH-6

Cat. No.: B15142071
M. Wt: 640.6 g/mol
InChI Key: KDVRSKDEDDWURT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two pyridine rings interconnected via amide linkages. Key functional groups include:

  • Aminopropoxy chains (O-(CH₂)₃-NH₂), contributing to solubility and possible hydrogen-bonding interactions.
  • Ester groups (COOCH₃), influencing hydrolytic stability and bioavailability.

Properties

Molecular Formula

C29H36N8O9

Molecular Weight

640.6 g/mol

IUPAC Name

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate

InChI

InChI=1S/C29H36N8O9/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38)

InChI Key

KDVRSKDEDDWURT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and final esterification. Common reagents used in these reactions include various amines, nitro compounds, and carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while hydrolysis of the ester group would produce the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from literature:

Compound Name / ID Key Functional Groups Bioactivity / Applications Key Differences from Target Compound
Target Compound Nitropyridine, aminopropoxy, ester Hypothesized anticancer/drug design N/A
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidin-dione, hydroxymethyl, methoxy Antiviral/antimicrobial Pyrimidin-dione core vs. pyridine; lacks nitro
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Heterocyclic amine, methyl, phenyl Carcinogenic (colon/mammary tumors) Imidazopyridine core; lacks polar substituents
PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide) Trichlorophenyl, methylamide Unknown (research compound) Amide vs. ester; halogenated vs. nitro groups

Key Findings

Compared to pyrimidin-diones (e.g., compound 7 in ), the pyridine backbone and ester groups may enhance metabolic stability but reduce hydrogen-bonding capacity due to fewer hydroxyl groups .

Solubility and Pharmacokinetics: The aminopropoxy chains improve aqueous solubility relative to PF-01247324’s trichlorophenyl group, which is highly hydrophobic . Ester groups may undergo hydrolysis in vivo, unlike the stable amide in PF-01247324, suggesting shorter half-life .

Therapeutic Potential: Unlike ferroptosis-inducing compounds (FINs) in oral cancer , the target compound’s nitro groups could trigger oxidative stress, a mechanism overlapping with ferroptosis.

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